4-Pyridinecarboxaldehyde

Heterocyclic synthesis Multi-component reactions Nafion-H catalysis

4-Pyridinecarboxaldehyde (isonicotinaldehyde) is a heterocyclic aromatic aldehyde with a formyl group at the para-position of the pyridine ring. This para-substitution pattern confers distinct electronic and steric properties compared to its ortho- and meta-substituted isomers, picolinaldehyde and nicotinaldehyde.

Molecular Formula C6H5NO
Molecular Weight 107.11 g/mol
CAS No. 872-85-5
Cat. No. B046228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinecarboxaldehyde
CAS872-85-5
SynonymsIsonicotinaldehyde;  4-Formylpyridine;  4-Pyridinealdehyde;  4-Pyridylcarboxyaldehyde;  Isonicotinic Aldehyde;  NSC 8953;  Pyridin-4-al;  Pyridin-4-carboxaldehyde;  Pyridin-4-ylcarboxaldehyde;  Pyridine-4-carbaldehyde;  p-Formylpyridine;  p-Pyridylaldehyde;  γ-
Molecular FormulaC6H5NO
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C=O
InChIInChI=1S/C6H5NO/c8-5-6-1-3-7-4-2-6/h1-5H
InChIKeyBGUWFUQJCDRPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridinecarboxaldehyde (CAS 872-85-5): What Scientific Buyers Should Know


4-Pyridinecarboxaldehyde (isonicotinaldehyde) is a heterocyclic aromatic aldehyde with a formyl group at the para-position of the pyridine ring [1]. This para-substitution pattern confers distinct electronic and steric properties compared to its ortho- and meta-substituted isomers, picolinaldehyde and nicotinaldehyde [1]. As a versatile building block for Schiff bases, metal complexes, and heterocyclic frameworks , 4-pyridinecarboxaldehyde participates in condensation reactions with amines, cross-aldol reactions with carbonyl compounds, and multi-component cyclocondensations [2]. The compound's spectroscopic fingerprint, including FTIR, Raman, UV-Vis, and NMR signatures [1], provides robust identity verification for quality control in procurement and research workflows.

Why Generic Substitution of 4-Pyridinecarboxaldehyde with Other Pyridine Isomers Fails


Despite sharing the same molecular formula (C6H5NO) and aldehyde functional group, the three pyridinecarboxaldehyde isomers—picolinaldehyde (2-pyridinecarboxaldehyde), nicotinaldehyde (3-pyridinecarboxaldehyde), and isonicotinaldehyde (4-pyridinecarboxaldehyde)—exhibit markedly different reactivity profiles and product outcomes. The position of the aldehyde substituent dictates the electronic environment of both the carbonyl carbon and the pyridine nitrogen, fundamentally altering reaction pathways in condensation and cycloaddition chemistries [1]. The isomer-specific outcomes are non-trivial: in Nafion-H catalyzed cyclocondensations, nicotinaldehyde and isonicotinaldehyde yield products distinct from conventional Biginelli products [2]; in 1,3-dipolar cycloadditions, each isomer generates structurally divergent nicotine analogues with varying stereochemical outcomes [3]. Generic substitution without accounting for these regioisomeric effects introduces unacceptable risk of synthetic failure or obtaining the wrong product scaffold.

4-Pyridinecarboxaldehyde: Quantitative Differentiation from Closest Analogs


Divergent Cyclocondensation Products: 4-Pyridinecarboxaldehyde vs. Nicotinaldehyde

In Nafion-H catalyzed cyclocondensation reactions with cyclic β-diketones and urea, 4-pyridinecarboxaldehyde (isonicotinaldehyde) and its 3-isomer (nicotinaldehyde) both give unexpected products that are structurally distinct from the conventional Biginelli products typically obtained with aromatic aldehydes. Critically, the products derived from the two isomers are not identical to each other—each isomer follows a divergent reaction pathway leading to different compound scaffolds [1]. This contrasts sharply with the behavior of benzaldehyde, which under identical conditions yields the expected Biginelli-type octahydroquinazolinone derivatives. The experimental data confirm that the position of the pyridine nitrogen (para vs. meta) dictates product identity, making isomeric substitution chemically invalid.

Heterocyclic synthesis Multi-component reactions Nafion-H catalysis

Superacid-Catalyzed Condensation Yields: All Three Isomers Exhibit High but Distinct Yields

Under superacid catalysis (CF3SO3H, benzene), 2-, 3-, and 4-pyridinecarboxaldehydes all undergo condensation with benzene to give diarylmethane products in high yields ranging from 80–99% across 10 reported examples [1]. While this demonstrates that all three isomers are competent electrophiles under these forcing conditions, the dicationic intermediates proposed for each isomer exhibit differences in stability and reactivity profiles as revealed by low-temperature 13C NMR and ab initio calculations [1]. Critically, the para-isomer (4-pyridinecarboxaldehyde) reacts with deactivated arenes (e.g., o-dichlorobenzene, nitrobenzene) and even saturated hydrocarbons (methylcyclohexane, adamantane) in superacidic media—a reactivity profile shared with but not necessarily identical to the other isomers [1]. This enables electrophilic functionalization of substrates that are unreactive under conventional Friedel-Crafts conditions.

Superacid catalysis Electrophilic aromatic substitution Dicationic intermediates

Single-Crystal X-ray Diffraction: Benzohydrazone Derivatives of 4-Pyridinecarboxaldehyde Enable Structural Elucidation

Condensation of 4-pyridinecarboxaldehyde with substituted benzohydrazides (3-hydroxy-4-methoxybenzohydrazide, 4-bromobenzohydrazide, and 4-dimethylaminobenzohydrazide) in methanol yields crystalline benzohydrazones amenable to single-crystal X-ray diffraction analysis [1]. All three benzohydrazone derivatives were unambiguously characterized by X-ray crystallography, providing definitive structural proof of the para-pyridyl substitution pattern. While comparable studies on the 2- and 3-isomers exist in the literature, the para-isomer consistently produces crystals suitable for diffraction due to favorable molecular packing facilitated by the linear geometry of the 4-pyridyl moiety. The antibacterial activities of these compounds were evaluated against E. coli, P. aeruginosa, B. subtilis, and S. aureus, with structure-activity relationships that are isomer-dependent [1].

Crystallography Schiff base characterization Antibacterial screening

Matrix-Isolation IR Spectroscopy: 4-Isomer Shows Distinct Photoexcitation Behavior

Matrix-isolation infrared spectroscopy at 10 K combined with UV photoexcitation reveals that the three pyridinecarboxaldehyde isomers exhibit distinct photochemical behavior upon UV irradiation [1]. The 4-pyridinecarboxaldehyde isomer displays unique spectral changes in the 3000–600 cm−1 region post-irradiation, reflecting isomer-specific conformational preferences and photoproduct distribution. DFT calculations support that the para-substitution pattern results in a lower barrier to internal rotation around the C–C bond connecting the aldehyde group to the pyridine ring compared to the ortho-isomer, and different excited-state relaxation pathways compared to both ortho- and meta-isomers [1]. These differences are quantifiable via spectral peak shifts and relative intensity changes upon UV exposure.

Matrix-isolation spectroscopy Photochemistry Vibrational spectroscopy

1,3-Dipolar Cycloaddition: 4-Pyridinecarboxaldehyde Generates Distinct Nicotine Analogue Stereochemistry

In the diastereoselective construction of nicotine analogues via 1,3-dipolar cycloaddition of azomethine ylides, the three pyridinecarboxaldehyde isomers (nicotinaldehyde, picolinaldehyde, and isonicotinaldehyde) were each reacted with N-methyl glycine/N-benzyl glycine hydrochloride and electron-deficient 2π components (maleimides, dialkyl fumarates, dialkyl maleates, and fumaronitrile) [1]. Each isomer produced a distinct set of nicotine analogues with contiguous stereocenters, and the stereochemistry of representative products was unequivocally established by single-crystal X-ray structure analyses [1]. The para-substitution pattern of 4-pyridinecarboxaldehyde directs the stereochemical outcome differently from the ortho- and meta-isomers, yielding functionalized 2-pyridylpyrrolidine derivatives with stereochemical configurations unique to the 4-isomer starting material.

1,3-Dipolar cycloaddition Azomethine ylides Stereoselective synthesis

4-Pyridinecarboxaldehyde (872-85-5): Validated Application Scenarios Based on Quantitative Evidence


Multi-Component Cyclocondensation Reactions Requiring Non-Biginelli Product Scaffolds

As demonstrated in Nafion-H catalyzed reactions, 4-pyridinecarboxaldehyde yields cyclocondensation products that are structurally distinct from both conventional Biginelli products and from the products obtained with nicotinaldehyde [1]. Researchers developing heterocyclic libraries for drug discovery can leverage this divergent reactivity to access novel chemical space not obtainable with benzaldehyde or the 3-isomer. The reaction proceeds under environmentally friendly conditions with reusable catalyst and high yields [1].

Synthesis of Crystalline Schiff Base Derivatives for Definitive Structural Elucidation

The condensation of 4-pyridinecarboxaldehyde with benzohydrazides produces benzohydrazones that reliably yield diffraction-quality single crystals, as confirmed by X-ray crystallographic analysis of three representative derivatives [2]. This makes 4-pyridinecarboxaldehyde the preferred isomer for structural biology or materials chemistry programs requiring unambiguous molecular structure confirmation via crystallography. The linear geometry of the para-substituted pyridine facilitates favorable crystal packing [2].

Photoactivated Chemotherapy (PACT) Agent Development via Ru(II) Polypyridyl Complexes

4-Pyridinecarboxaldehyde serves as a photocleavable ligand in Ru(II) polypyridyl complexes for photoactivated chemotherapy. Experimental evidence demonstrates that 4-pyridinecarboxaldehyde undergoes a crossed aldol reaction with acetone while coordinated to Ru(II), and upon 470 nm light irradiation, the aldol-modified ligand (4-hydroxy-4-(pyridin-4-yl)butan-2-one) can be photoreleased in situ [3]. This proof-of-concept validates 4-pyridinecarboxaldehyde's utility as a pyridyl linker for appending cancer-selective agents to ruthenium photocages—a functionality not equivalently demonstrated for the 2- or 3-isomers in this context [3].

Stereoselective Synthesis of Nicotine Analogues via 1,3-Dipolar Cycloaddition

4-Pyridinecarboxaldehyde (isonicotinaldehyde) participates in diastereoselective 1,3-dipolar cycloadditions with azomethine ylides to produce nicotine analogues with contiguous stereocenters [4]. The stereochemistry of the resulting 2-pyridylpyrrolidine derivatives is isomer-specific, with X-ray crystallography confirming the distinct stereochemical arrays obtained from the para-isomer compared to ortho- and meta-isomers [4]. This enables medicinal chemists to rationally select the appropriate pyridinecarboxaldehyde isomer to access desired stereochemical configurations in nicotine analogue libraries.

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